molecular formula C20H25FN4O2 B5453550 4-(4-fluorobenzyl)-3-isopropyl-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one

Cat. No.: B5453550
M. Wt: 372.4 g/mol
InChI Key: GSYJXZJHNLGSGB-UHFFFAOYSA-N
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Description

The compound is a diazepanone derivative with a pyrazole group and a fluorobenzyl group. Diazepanones are seven-membered cyclic compounds with a carbonyl group (C=O), and pyrazoles are five-membered rings with two nitrogen atoms . The presence of a fluorobenzyl group indicates that the compound has a benzene ring with a fluorine atom attached, which could potentially influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information about the positions of the atoms in the molecule and the nature of the bonds between them .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the diazepanone, pyrazole, and fluorobenzyl groups. For example, the carbonyl group in the diazepanone could potentially undergo nucleophilic addition reactions . The pyrazole group might participate in reactions involving the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could potentially increase its lipophilicity, influencing its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-(1-methylpyrazole-3-carbonyl)-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-14(2)18-13-24(20(27)17-8-10-23(3)22-17)11-9-19(26)25(18)12-15-4-6-16(21)7-5-15/h4-8,10,14,18H,9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYJXZJHNLGSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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